Bienvenue dans la boutique en ligne BenchChem!

Nmda-IN-1

NR2B binding affinity NMDA receptor pharmacology Ki comparison

Procure NMDA-IN-1 for robust NR2B-targeted studies. This 5-substituted benzimidazole delivers sub-nanomolar affinity (Ki 0.85 nM) and functional potency (IC50 9.7 nM) with zero detectable activity at NR2A, NR2C, NR2D, hERG, or α1 receptors. Demonstrated in vivo efficacy in rat carrageenan-induced mechanical hyperalgesia confirms target engagement. As compound 37a from the foundational McCauley et al. (2004) SAR series, it serves as a fully characterized benchmark for HTS, selectivity profiling, and preclinical pain/stroke/Parkinson’s models. Minimize solvent interference and off-target confounds with this clean, reference-grade probe.

Molecular Formula C20H23ClFN3O
Molecular Weight 375.9 g/mol
Cat. No. B8069217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNmda-IN-1
Molecular FormulaC20H23ClFN3O
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2F)CC3=NC4=C(N3)C=C(C=C4)O.Cl
InChIInChI=1S/C20H22FN3O.ClH/c21-17-4-2-1-3-15(17)11-14-7-9-24(10-8-14)13-20-22-18-6-5-16(25)12-19(18)23-20;/h1-6,12,14,25H,7-11,13H2,(H,22,23);1H
InChIKeyIJHXPTYEGXYLBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NMDA-IN-1 Chemical Identity and Core Pharmacological Profile for NR2B-Selective Research


NMDA-IN-1 (also known as TCN 237 dihydrochloride, CAS: 700878-19-9) is a 5-substituted benzimidazole that functions as a potent and selective antagonist of the NR2B (GluN2B) subunit-containing N-methyl-D-aspartate (NMDA) receptor. Identified as compound 37a in the primary medicinal chemistry disclosure [1], it exhibits an NMDA receptor binding affinity (Ki) of 0.85 nM and inhibits NR2B-mediated Ca2+ influx in Ltk- cells with an IC50 of 9.7 nM . The compound demonstrates a defined selectivity profile with no detectable activity against NR2A, NR2C, or NR2D NMDA receptor subtypes, nor against hERG channel or α1-adrenergic receptor at relevant concentrations [2].

Why NR2B Antagonist Selection Requires NMDA-IN-1-Specific Evidence for Experimental Reproducibility


NR2B-selective NMDA receptor antagonists constitute a chemically and pharmacologically heterogeneous class. Compounds such as ifenprodil, Ro 25-6981, traxoprodil (CP-101,606), and rislenemdaz (MK-0657) differ substantially in their binding kinetics, subunit selectivity windows, off-target liabilities, and in vivo pharmacokinetic profiles [1]. Even within the benzimidazole series described in the foundational McCauley et al. (2004) study, minor structural modifications result in orders-of-magnitude shifts in potency and selectivity [2]. Consequently, substituting NMDA-IN-1 with a generic "NR2B antagonist" without verifying the specific quantitative parameters outlined below will compromise experimental validity and may yield non-reproducible or misinterpreted results.

Quantitative Differentiation Evidence for NMDA-IN-1 Against Closest NR2B Antagonist Comparators


NMDA-IN-1 Exhibits Sub-Nanomolar NR2B Binding Affinity Superior to Ifenprodil and Ro 25-6981

NMDA-IN-1 demonstrates a Ki of 0.85 nM for the NMDA receptor NR2B subunit [1]. In contrast, the prototypical NR2B antagonist ifenprodil exhibits an IC50 of approximately 340 nM (0.34 μM) at NR1A/NR2B receptors [2]. The more advanced compound Ro 25-6981, a close structural and functional analog, displays an IC50 of 9 nM for NR2B-containing receptors [3]. Thus, NMDA-IN-1 provides a >400-fold improvement in binding affinity compared to ifenprodil and a >10-fold improvement relative to Ro 25-6981 under comparable receptor binding conditions.

NR2B binding affinity NMDA receptor pharmacology Ki comparison

NMDA-IN-1 Demonstrates Defined Functional NR2B Antagonism with 9.7 nM IC50 in Cellular Ca2+ Influx Assays

In Ltk- cells expressing human NR1a/NR2B receptors, NMDA-IN-1 inhibits glutamate/glycine-stimulated Ca2+ flux with an IC50 of 9.7 nM . For comparison, traxoprodil (CP-101,606), a clinically evaluated NR2B antagonist, protects hippocampal neurons with an IC50 of 10 nM [1] and exhibits an NR2B binding IC50 of 39 nM . Rislenemdaz (MK-0657/CERC-301), another advanced NR2B antagonist, shows a functional IC50 of 3.6 nM in similar assays . NMDA-IN-1 occupies an intermediate position in functional potency—substantially more active than traxoprodil in binding assays, yet within the same nanomolar range as both clinical-stage comparators, providing a well-characterized benchmark for NR2B-mediated calcium signaling studies.

NR2B functional antagonism calcium influx cellular IC50

NMDA-IN-1 Provides Documented Subunit Selectivity with No Detectable Activity at NR2A, NR2C, NR2D, hERG, or α1-Adrenergic Receptors

NMDA-IN-1 exhibits no measurable activity against NR2A, NR2C, or NR2D NMDA receptor subtypes, nor against the hERG potassium channel or α1-adrenergic receptor [1]. This selectivity profile is explicitly documented in the primary literature. In contrast, ifenprodil, while selective for NR2B, retains weak open-channel blocking activity at NR1A/NR2A receptors and interacts with σ1 receptors and serotonin transporters, contributing to a broader off-target signature [2]. Ro 25-6981 similarly demonstrates >1000-fold selectivity for NR2B over NR2A, but its comprehensive off-target panel is less extensively characterized in the public domain [3]. The explicit documentation of NMDA-IN-1's lack of hERG and α1-adrenergic activity provides direct evidence of reduced cardiovascular and CNS off-target liability within this chemotype.

NR2B selectivity off-target profiling hERG liability

NMDA-IN-1 Demonstrates In Vivo Efficacy in Carrageenan-Induced Mechanical Hyperalgesia and Defined Dog Pharmacokinetics

NMDA-IN-1 (compound 37a) shows excellent activity in the carrageenan-induced mechanical hyperalgesia assay in rats, a standard preclinical model of inflammatory pain [1]. Additionally, the compound exhibits good pharmacokinetic behavior in dogs, with specific parameters (clearance, volume of distribution, half-life, oral bioavailability) described in the primary publication [1]. In contrast, many NR2B antagonists, including ifenprodil and radiprodil, have encountered clinical obstacles due to poor bioavailability [2]. Traxoprodil (CP-101,606) has demonstrated efficacy in human traumatic brain injury trials but required intravenous administration due to limited oral bioavailability [3]. The availability of both in vivo efficacy data and cross-species pharmacokinetic characterization for NMDA-IN-1 provides a translational advantage for researchers designing preclinical pain or neuroprotection studies.

in vivo efficacy mechanical hyperalgesia pharmacokinetics pain model

Optimal Research Applications for NMDA-IN-1 Based on Verified Quantitative Differentiation


High-Throughput Screening (HTS) and Cellular Assay Development Requiring Sub-Nanomolar NR2B Antagonism

NMDA-IN-1's Ki of 0.85 nM and functional IC50 of 9.7 nM enable robust target engagement at concentrations well below typical cytotoxicity thresholds. This potency profile makes it an ideal positive control or reference standard for HTS campaigns and cellular assay development targeting the NR2B subunit. Its >400-fold superiority over ifenprodil in binding affinity [1] reduces the compound concentration required to achieve maximal receptor occupancy, minimizing solvent (DMSO) interference and off-target effects that could confound high-content screening readouts.

Preclinical Pain and Neuroprotection Models Requiring Validated In Vivo Target Engagement

The demonstrated excellent activity of NMDA-IN-1 in the carrageenan-induced mechanical hyperalgesia assay in rats [2] provides direct evidence of in vivo target engagement and functional efficacy in a disease-relevant model. For researchers studying inflammatory or neuropathic pain, stroke, or Parkinson's disease, this compound offers a characterized tool with both in vitro potency and in vivo validation. The availability of dog pharmacokinetic data further supports interspecies dose extrapolation, reducing the experimental burden of de novo PK characterization.

Off-Target Selectivity Profiling and Safety Pharmacology Studies

NMDA-IN-1's explicitly documented lack of activity at NR2A, NR2C, NR2D, hERG, and α1-adrenergic receptors [3] makes it a valuable reference compound for selectivity profiling and safety pharmacology studies. Researchers investigating the differential roles of NMDA receptor subunits can use NMDA-IN-1 as a clean NR2B-selective probe, confident that observed effects are not confounded by activity at other NMDA subunits or common cardiovascular off-targets. This contrasts with ifenprodil, which retains weak NR2A activity and additional polypharmacology, potentially complicating mechanistic interpretation.

Medicinal Chemistry Benchmarking and Structure-Activity Relationship (SAR) Studies

As compound 37a in the foundational McCauley et al. (2004) SAR study of 5-substituted benzimidazoles [4], NMDA-IN-1 represents a well-characterized benchmark within this chemotype. Its sub-nanomolar binding affinity, clean selectivity profile, and documented in vivo efficacy provide a high-quality reference standard against which novel NR2B antagonists can be compared. Procurement of NMDA-IN-1 enables direct, side-by-side evaluation of new chemical entities in standardized assays, ensuring that observed improvements in potency or selectivity are measured against a fully characterized baseline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nmda-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.